N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide

Description

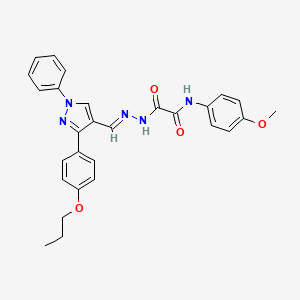

N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide (C₂₈H₂₇N₅O₄, molecular weight: 497.555 g/mol) is a hydrazinyl acetamide derivative featuring a pyrazole core substituted with phenyl and 4-propoxyphenyl groups. Its stereochemistry includes an (E)-configured double bond in the hydrazinylidene group, which may influence molecular conformation and intermolecular interactions . The compound’s structural complexity and functional diversity make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

Properties

CAS No. |

881843-48-7 |

|---|---|

Molecular Formula |

C28H27N5O4 |

Molecular Weight |

497.5 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-N'-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]oxamide |

InChI |

InChI=1S/C28H27N5O4/c1-3-17-37-25-13-9-20(10-14-25)26-21(19-33(32-26)23-7-5-4-6-8-23)18-29-31-28(35)27(34)30-22-11-15-24(36-2)16-12-22/h4-16,18-19H,3,17H2,1-2H3,(H,30,34)(H,31,35)/b29-18+ |

InChI Key |

NYIPLTKGXNUDKO-RDRPBHBLSA-N |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the methoxyphenyl and propoxyphenyl groups, and the final coupling with the hydrazinyl acetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

N-(3-Methoxyphenyl)-2-oxo-2-[(2E)-2-(4-pyridinylmethylene)hydrazino]acetamide (, C₁₅H₁₅N₅O₃) differs in two key aspects:

- Substituent Position : The methoxy group is at the 3-position on the phenyl ring instead of the 4-position, altering electronic distribution and steric effects.

- Heterocyclic Core : A pyridine ring replaces the pyrazole-propoxyphenyl system, reducing steric bulk and introducing a basic nitrogen atom capable of stronger hydrogen bonding.

| Property | Target Compound | 3-Methoxyphenyl Pyridine Analogue |

|---|---|---|

| Molecular Weight | 497.555 g/mol | 313.32 g/mol |

| Key Functional Groups | Pyrazole, propoxyphenyl | Pyridine |

| Hydrogen Bonding Capacity | Moderate (amide, methoxy) | High (amide, pyridine N) |

| Aromatic π-System Complexity | High (two phenyl groups) | Moderate (pyridine + phenyl) |

Thioacetamide Derivatives ()

Compounds such as N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide incorporate sulfur atoms in place of oxygen, significantly altering physicochemical properties:

- Lipophilicity: Thioether and thiazolidinone moieties increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

| Property | Target Compound | Thioacetamide Derivative |

|---|---|---|

| Key Heteroatoms | O, N | S, N |

| LogP (Predicted) | ~3.5 (moderate) | ~4.2 (high) |

| Bioactivity Relevance | Enzyme inhibition (speculative) | Antimicrobial, anti-inflammatory |

The sulfur-containing derivatives are more suited for targets requiring hydrophobic interactions, whereas the target compound’s oxygen-rich structure may favor polar binding sites .

Coumarin-Based Acetamides ()

Derivatives like 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-arylidene]acetohydrazide integrate coumarin, a fluorescent bicyclic system. Key differences include:

- Optical Properties : Coumarin’s conjugated system enables UV absorption/emission, useful in probing biological interactions.

| Property | Target Compound | Coumarin Acetamide |

|---|---|---|

| Fluorescence | None | High (λₑₘ ≈ 450 nm) |

| Pharmacophore | Pyrazole-hydrazine | Coumarin-thiazolidinone |

| Synthetic Complexity | High | Moderate |

The coumarin derivatives’ inherent fluorescence makes them advantageous for imaging studies, whereas the target compound’s structure prioritizes steric and electronic modulation .

Hydrogen Bonding Patterns ()

The target compound’s amide and methoxy groups can participate in C=O⋯H–N and O–H⋯N hydrogen bonds, akin to patterns observed in pyridine derivatives (). In contrast, thioacetamides () exhibit weaker C=S⋯H–N interactions, reducing directional bonding fidelity .

Biological Activity

N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a methoxy group, a pyrazole moiety, and a hydrazine linkage. The molecular formula is , with a molecular weight of approximately 402.49 g/mol. Its structure can be summarized as follows:

- Molecular Formula :

- Molecular Weight : 402.49 g/mol

- CAS Number : Not specifically listed in the sources but related compounds have been referenced.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study reported that pyrazole derivatives demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, highlighting their potential as anticancer agents .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain pyrazole derivatives have been shown to inhibit COX-1 and COX-2 with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests that this compound may also exhibit similar effects.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Compounds related to this compound have shown activity against various bacterial strains and fungi. For instance, studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 40 µg/mL .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : As mentioned, the compound may inhibit COX enzymes and other targets involved in inflammatory pathways.

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, contributing to their protective effects against cellular damage.

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives demonstrated that modifications at the phenyl ring significantly affected their anticancer potency. The derivative with a 4-methoxy substitution exhibited enhanced activity against the MCF-7 cell line, with an IC50 value of 0.08 µM .

Case Study 2: Anti-inflammatory Assessment

In vivo studies assessed the anti-inflammatory effects of similar pyrazole compounds in animal models of arthritis. Results indicated a reduction in paw edema comparable to that observed with standard anti-inflammatory drugs like indomethacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.